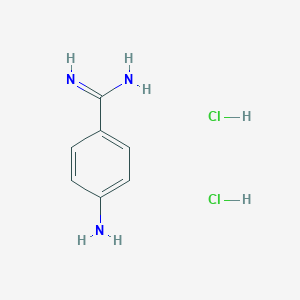

4-Aminobenzimidamide Hydrochloride

描述

属性

IUPAC Name |

4-aminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVZGKYMGKLGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7761-72-0, 2498-50-2 | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10228278 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-72-0, 2498-50-2 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7761-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminobenzimidamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzimidamide hydrochloride, a synthetic small molecule, has a rich history as a potent competitive inhibitor of serine proteases. This technical guide provides an in-depth overview of its discovery, historical context, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a quantitative summary of its inhibitory activity against various proteases. Furthermore, its role in complex biological signaling pathways, specifically the coagulation and fibrinolysis cascades, is illustrated through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic and investigational potential of this compound.

Discovery and History

Initially, its primary utility was in biochemical research as a tool to study the structure and function of serine proteases. Its ability to bind to the active site of these enzymes made it an invaluable ligand for affinity chromatography, a technique used for the purification of proteases. Over the years, its applications have expanded significantly. It is now recognized as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor dabigatran etexilate, an anticoagulant used to prevent strokes and systemic embolism.[2] Its role in modulating the activity of proteases involved in cancer progression and cardiovascular diseases has also been a subject of extensive research.[3]

Physicochemical Properties

This compound is typically a white to off-white or yellow crystalline powder.[4] It is known to be hygroscopic and should be stored in a dry environment.[5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[6]

| Property | Value | References |

| Molecular Formula | C₇H₁₁Cl₂N₃ | [7] |

| Molecular Weight | 208.09 g/mol | [7] |

| Melting Point | >300 °C | [4][5] |

| Solubility | Soluble in water. Slightly soluble in DMSO and ethanol. | [6][8] |

| Appearance | White to yellow crystalline powder | [4] |

| Storage Temperature | 2-8°C | [5] |

Biological Activity and Quantitative Data

This compound is a competitive inhibitor of a range of serine proteases. Its inhibitory potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), varies depending on the target enzyme.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | References |

| Urokinase-type Plasminogen Activator (uPA) | 82 µM | - | [9] |

| Human Tissue Kallikrein (hK1) | 146 ± 10 µM | - | |

| Trypsin | - | - | [1] |

| Thrombin | - | - | [1] |

| Plasmin | - | - | [1] |

| Nitric Oxide Synthase (NOS) | 120 µM | - | [3] |

Experimental Protocols

Synthesis of this compound

Numerous synthetic routes for this compound have been reported, primarily in patent literature. A common approach involves the conversion of 4-aminobenzonitrile. The following is a representative protocol based on the Pinner reaction.[10][11]

Step 1: Formation of Ethyl 4-aminobenzimidate hydrochloride

-

Charge a flask with 4-aminobenzonitrile (1.0 eq) and anhydrous ethanol (8.5 v/w).

-

Cool the mixture to -10 °C under a nitrogen atmosphere.

-

Bubble dry hydrogen chloride gas (12.8 eq) through the solution while maintaining the temperature below 20 °C.

-

After the addition of HCl is complete, heat the reaction mixture to 35-40 °C and monitor the reaction by HPLC. The reaction is typically complete within 16 hours.

-

Cool the mixture to room temperature and stir for 1 hour.

-

Filter the resulting suspension to collect the wet product of ethyl 4-aminobenzimidate hydrochloride.

Step 2: Amination to form 4-Aminobenzamidine dihydrochloride

-

Charge a flask with the wet ethyl 4-aminobenzimidate hydrochloride from the previous step and ethanol (3 v/w).

-

Add a solution of ammonia in ethanol (5.0 eq) dropwise, keeping the temperature below 35 °C.

-

Heat the mixture to 35-40 °C and stir for 2 hours.

-

Add calcium hydroxide (0.55 eq) and heat to 45-50 °C for 30 minutes.

-

Perform a hot filtration to remove inorganic impurities.

-

Cool the filtrate and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure until crystals form.

-

Collect the crystals by filtration and dry them under vacuum to yield 4-Aminobenzamidine dihydrochloride.[7]

Determination of Ki for Trypsin Inhibition

This protocol describes a method to determine the inhibition constant (Ki) of this compound for trypsin using a chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Trypsin from bovine pancreas

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of reading at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of this compound in Tris-HCl buffer.

-

Prepare a stock solution of L-BAPNA in DMSO.

-

-

Assay Setup:

-

In a 96-well plate or spectrophotometer cuvettes, set up reactions containing varying concentrations of the inhibitor (this compound) and a fixed concentration of the substrate (L-BAPNA). Include a control with no inhibitor.

-

The final reaction volume should be constant. A typical reaction mixture would contain Tris-HCl buffer, a specific concentration of L-BAPNA, and varying concentrations of the inhibitor.

-

-

Enzyme Reaction:

-

Pre-incubate the enzyme (trypsin) with the inhibitor at different concentrations for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate (L-BAPNA).

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 410 nm over time. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration ([I]) in a Dixon plot. The x-intercept of this plot will be equal to -Ki.

-

Alternatively, determine the Michaelis-Menten constant (Km) of the substrate in the absence of the inhibitor and the apparent Km (Km_app) in the presence of different inhibitor concentrations. For a competitive inhibitor, Ki can be calculated using the formula: Km_app = Km(1 + [I]/Ki).[12]

-

Signaling Pathways and Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action relies on its structural similarity to the natural substrates of these enzymes, particularly those that cleave after arginine or lysine residues. The positively charged amidinium group of 4-aminobenzamidine mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the protease's active site. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Role in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key proteases in this cascade, such as thrombin (Factor IIa) and Factor Xa, are targets for inhibition by 4-aminobenzamidine. By inhibiting these factors, 4-aminobenzamidine can interfere with the propagation of the clotting cascade and exhibit anticoagulant properties.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

- 10. patents.justia.com [patents.justia.com]

- 11. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 12. cdn.graphpad.com [cdn.graphpad.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Aminobenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzimidamide Hydrochloride is a synthetic small molecule and a potent, reversible competitive inhibitor of serine proteases. Its mechanism of action is centered on its structural mimicry of the side chains of arginine and lysine, allowing it to bind with high affinity to the active site of target proteases. This guide provides a detailed examination of the molecular interactions, inhibitory kinetics, and downstream cellular effects of 4-Aminobenzimidamide. It includes a compilation of quantitative inhibitory data, a detailed experimental protocol for assessing its activity, and visual representations of its mechanism and relevant biological pathways.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound functions primarily as a competitive inhibitor of serine proteases. Its efficacy stems from the benzamidine moiety, which is structurally analogous to the guanidinium group of arginine and the ammonium group of lysine. This structural similarity allows the molecule to fit into the S1 specificity pocket of trypsin-like serine proteases, which have a conserved aspartate residue (Asp189) at the base of this pocket that forms a salt bridge with the positively charged side chains of their natural substrates.

The key molecular interactions are:

-

Electrostatic Interactions: The cationic amidinium group of 4-aminobenzimidamide forms a strong ionic bond with the carboxylate group of the aspartate residue in the S1 pocket.

-

Hydrogen Bonding: The amino groups of the inhibitor can form hydrogen bonds with the surrounding amino acid residues in the active site.

-

Hydrophobic Interactions: The benzene ring of the molecule engages in hydrophobic interactions with the sides of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[1]

By occupying the active site, 4-Aminobenzimidamide prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.

Quantitative Inhibitory Profile

The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | Notes |

| Trypsin | Anticarsia gemmatalis | ~11.2 µM | This value is for benzamidine against an insect trypsin-like protease. 4-Aminobenzamidine is reported to be a slightly more potent inhibitor of trypsin than benzamidine.[1][2] |

| Urokinase-type Plasminogen Activator (uPA) | Human | 82 µM | 4-Aminobenzimidamide is considered a relatively weak inhibitor of uPA.[3] |

| Human Tissue Kallikrein (hK1) | Human | 146 µM | The inhibition is of a linear competitive type.[4] |

| Plasmin | Human | Not directly available | Benzamidine derivatives show Kᵢ values for plasmin in the micromolar range (e.g., 2.1–290.4 μM for bivalent inhibitors).[5][6] As a related compound, 4-aminobenzamidine is expected to have a similar inhibitory profile. |

| Thrombin | Human | Not directly available | Benzamidine and its derivatives are known to inhibit thrombin, with Kᵢ values typically in the range of 10-40 µM.[1][7] |

Impact on Signaling Pathways: Inhibition of Urokinase-type Plasminogen Activator (uPA)

While 4-Aminobenzimidamide directly inhibits enzymes rather than targeting classical signaling receptors, its action on proteases like urokinase-type plasminogen activator (uPA) has significant downstream consequences on cellular signaling pathways involved in cancer progression, inflammation, and tissue remodeling.

The uPA/uPAR system is crucial for localized proteolysis on the cell surface. uPA, a serine protease, binds to its receptor (uPAR) and converts the zymogen plasminogen into the active protease plasmin. Plasmin has broad substrate specificity, degrading various components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs). This cascade is essential for cell migration and invasion.

Inhibition of uPA by 4-Aminobenzimidamide disrupts this cascade, leading to:

-

Reduced plasmin generation.

-

Decreased degradation of the extracellular matrix.

-

Inhibition of tumor cell invasion and metastasis.[8]

Furthermore, uPA binding to uPAR can initiate intracellular signaling pathways independent of its proteolytic activity. This can involve the activation of Src family kinases (e.g., Hck), mitogen-activated protein kinases (MAPKs) like p38 and ERK2, and subsequent upregulation of transcription factors such as AP-1 through increased c-fos expression.[9] By inhibiting uPA, 4-Aminobenzimidamide can indirectly modulate these signaling events.

Experimental Protocols: Serine Protease Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Objective: To determine the inhibition constant (Kᵢ) of this compound for trypsin.

Materials and Reagents:

-

Trypsin (from bovine pancreas)

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Preparation of Stock Solutions:

-

Trypsin: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. For the assay, dilute the stock solution to the desired working concentration in Tris-HCl buffer.

-

This compound: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water or buffer.

-

BAPNA Substrate: Prepare a stock solution of BAPNA (e.g., 40 mM) in DMSO. For the assay, dilute the stock solution to various working concentrations in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for each inhibitor and substrate concentration. A typical reaction volume is 200 µL.

-

Enzyme and Inhibitor Pre-incubation:

-

To each well, add a fixed volume of the diluted trypsin solution.

-

Add varying concentrations of this compound to the wells. For control wells (no inhibitor), add an equivalent volume of buffer.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

-

Initiation and Measurement of Reaction:

-

To initiate the reaction, add the BAPNA substrate solution to each well.

-

Immediately place the plate in the microplate reader, pre-set to the reaction temperature.

-

Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes). The product of BAPNA hydrolysis, p-nitroaniline, absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

To determine the mode of inhibition and the Kᵢ value, plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

-

For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be calculated from the slopes of these lines or from a secondary plot of the slopes versus the inhibitor concentration.

-

Conclusion

This compound is a well-characterized competitive inhibitor of serine proteases, with its mechanism of action rooted in the specific and reversible binding of its benzamidine group to the active site of these enzymes. Its ability to inhibit key proteases like trypsin and urokinase-type plasminogen activator makes it a valuable tool in biochemical research for studying enzyme kinetics and a lead compound in the development of therapeutics for conditions involving excessive protease activity, such as certain cancers and thrombotic disorders. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important inhibitor.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. scielo.br [scielo.br]

- 3. nbinno.com [nbinno.com]

- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Downstream targets of urokinase-type plasminogen-activator-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminobenzimidamide Hydrochloride: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine dihydrochloride, is a versatile and critical reagent in modern biochemical and pharmaceutical laboratories. Primarily recognized as a potent, reversible, and competitive inhibitor of serine proteases, its applications extend to affinity purification, enzyme kinetics, and diagnostic assay development. This guide provides an in-depth overview of its principal uses, mechanism of action, quantitative parameters, and detailed experimental protocols.

Core Applications in the Laboratory

This compound's utility in a research setting is centered around its specific interaction with a class of enzymes known as serine proteases. These enzymes play crucial roles in physiological processes ranging from digestion to blood coagulation, making them significant targets for research and drug development.

-

Enzyme Inhibition: The primary application of this compound is as a potent inhibitor of trypsin and trypsin-like serine proteases, which include thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[1][2][3][4] Its ability to act as a competitive inhibitor allows researchers to modulate the activity of these enzymes to study their function in complex biological pathways such as apoptosis, signal transduction, and cell migration.[5]

-

Affinity Chromatography: Leveraging its specific binding to the active site of serine proteases, this compound is widely used as a ligand in affinity chromatography. When covalently immobilized onto a solid support matrix like Sepharose or Toyopearl, it creates a highly effective medium for the purification or selective removal of trypsin-like enzymes from complex biological mixtures such as cell lysates or serum.[6][7] This technique is invaluable for obtaining highly pure enzyme preparations for downstream applications.

-

Diagnostic and Pharmaceutical Research: In diagnostics, this compound can be employed to enhance the accuracy and specificity of assays by inhibiting interfering protease activity.[8][9] Furthermore, it serves as a crucial intermediate in the chemical synthesis of more complex pharmaceutical agents, particularly in the development of novel anticoagulants and other enzyme-targeted therapeutics.[5][10]

Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor. Its chemical structure, particularly the cationic amidinium group, mimics the side chain of arginine, a preferred substrate for trypsin-like serine proteases. This structural similarity allows the inhibitor to bind reversibly to the enzyme's active site, specifically within the S1 specificity pocket which typically accommodates the arginine or lysine residue of the substrate. By occupying the active site, it prevents the natural substrate from binding, thereby halting the catalytic reaction.[11]

Caption: Competitive inhibition of a serine protease by 4-Aminobenzimidamide.

Quantitative Data Summary

The efficacy of this compound as an inhibitor and affinity ligand is quantifiable through various parameters. The following table summarizes key data points for its interaction with several enzymes.

| Parameter | Enzyme/System | Value | Reference |

| Inhibition Constant (Ki) | Urokinase type Plasminogen Activator (uPA) | 82 µM | [2][12][13] |

| Human Tissue Kallikrein (hK1) | 146 ± 10 µM | [14] | |

| Nitric Oxide Synthase (NOS) | 120 µM | [15] | |

| Working Concentration | General Enzyme Inhibition Assays | 0.5 - 2 mM (100 - 400 µg/ml) | [3] |

| Binding Capacity | p-aminobenzamidine-Toyopearl for Trypsin | > 40 mg/ml gel | [6] |

| Benzamidine Sepharose for Trypsin | ≥ 35 mg/ml medium | [7][16] |

Experimental Protocols

Serine Protease (Trypsin) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on trypsin activity using a chromogenic substrate.

Materials:

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

This compound stock solution (e.g., 10 mM in assay buffer)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) stock solution (e.g., 10 mM in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to test a range of inhibitor concentrations. Include a control with buffer only (no inhibitor).

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add 20 µL of each inhibitor dilution (or buffer for control). Then, add 160 µL of a diluted trypsin solution (pre-diluted in Assay Buffer to an appropriate working concentration).

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the BAPNA substrate solution to each well to start the reaction. Mix immediately.

-

Monitor Reaction: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a typical enzyme inhibition assay.

Affinity Chromatography of Trypsin

This protocol describes the purification of trypsin from a mixture using a p-aminobenzamidine-agarose column.

Materials:

-

p-Aminobenzamidine-Agarose column

-

Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0

-

Elution Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0 OR 20 mM p-aminobenzamidine in Binding Buffer

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)

-

Sample containing trypsin

-

Peristaltic pump and chromatography system

Procedure:

-

Column Equilibration: Equilibrate the p-aminobenzamidine-agarose column by washing it with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Apply the prepared sample onto the column at a low flow rate to ensure efficient binding of trypsin to the immobilized ligand.

-

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins and contaminants. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the bound trypsin from the column. Two common methods are:

-

pH Elution: Switch to the acidic Elution Buffer. The low pH will protonate key residues in the active site, disrupting the interaction and releasing the enzyme.

-

Competitive Elution: Apply a high concentration of a competitive inhibitor (like free benzamidine or 4-aminobenzamidine) in the Binding Buffer. The free inhibitor will compete for the active site, displacing the enzyme from the immobilized ligand.[16]

-

-

Fraction Collection: Collect the eluted fractions. If using pH elution, collect fractions into tubes containing a small amount of Neutralization Buffer to immediately restore a neutral pH and preserve enzyme activity.

-

Analysis: Analyze the collected fractions for protein content (A280) and enzymatic activity to identify the fractions containing pure, active trypsin.

Conclusion

This compound is an indispensable tool for researchers working with serine proteases. Its well-characterized role as a competitive inhibitor facilitates a range of applications from fundamental enzyme kinetic studies to the large-scale purification of therapeutic targets. Understanding its mechanism of action and the quantitative aspects of its interactions is key to leveraging its full potential in the laboratory.

References

- 1. apexbt.com [apexbt.com]

- 2. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

- 3. 4-Aminobenzamidine dihydrochloride, 1 g, glass, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 4. sonwuapi.com [sonwuapi.com]

- 5. nbinno.com [nbinno.com]

- 6. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pro.unibz.it [pro.unibz.it]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-氨基联苯胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. MEROPS - the Peptidase Database [ebi.ac.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

4-Aminobenzimidamide Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

Shanghai, China – December 13, 2025 – This technical guide provides an in-depth analysis of the solubility and stability of 4-Aminobenzimidamide Hydrochloride (also known as 4-Aminobenzamidine Dihydrochloride), a critical reagent for researchers, scientists, and professionals in drug development. This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows to aid in experimental design.

Core Physicochemical Properties

This compound is a potent serine protease inhibitor utilized in various biochemical assays and as a starting material in the synthesis of pharmaceutical compounds. An understanding of its solubility and stability is paramount for its effective application and for ensuring the reproducibility of experimental results.

Solubility Profile

This compound is generally described as a white to yellowish crystalline powder.[1] It exhibits high solubility in polar solvents, a characteristic attributed to its hydrophilic nature.[2] However, quantitative solubility data can vary based on the experimental conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Method | Notes |

| Water | Not Specified | Soluble[1] | Not Specified | Described as having moderate solubility.[3] The pH of the solution can influence solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] | Not Specified | - |

| DMSO | Not Specified | 23.33 mg/mL | Ultrasonic and warming to 60°C | Hygroscopic nature of DMSO can impact solubility.[4] |

| DMSO | Not Specified | 50 mg/mL | Sonication and heating to 80°C | [5] |

| Ethanol | Not Specified | Soluble | Not Specified | Generally more soluble in ethanol.[3] |

Note: The conflicting reports on water solubility ("soluble" vs. "not determined" in some safety data sheets) highlight the need for application-specific determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

pH: In acidic conditions, the protonation of the amine group can enhance its solubility in aqueous solutions.[3]

-

Temperature: As with many organic compounds, solubility is expected to increase with higher temperatures.[3]

-

Solvent Polarity: Its polar nature dictates its higher solubility in polar solvents like water and ethanol.

Stability Profile

This compound is characterized as a hygroscopic solid that is stable under normal ambient storage conditions.[1][6] For long-term storage, a temperature of -20°C is recommended for the powder form, which is suggested to be stable for up to three years.[2][5] Solutions of the compound are noted to be unstable, and it is recommended to prepare them fresh.[2]

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Condition | Recommended Duration | Notes |

| Powder | Room Temperature | Not Specified | Stable under normal ambient and anticipated storage and handling conditions.[6] |

| Powder | 2-8°C | Not Specified | Recommended storage temperature.[1] |

| Powder | -20°C | 3 years | [2][5] |

| In Solvent | -80°C | 1 year | [5] |

| In Solvent | Not Specified | Unstable | Prepare fresh.[2] |

Degradation Pathways

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies, based on established scientific principles and regulatory guidelines.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[7][8][9][10]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Repeat the experiment in triplicate to ensure accuracy.

Stability Testing Protocol (Based on ICH Q1A(R2) Guidelines)

This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions.[11][12][13][14][15]

Objective: To evaluate the stability of the compound under defined conditions of temperature, humidity, and light to establish a re-test period or shelf life.

4.2.1. Stress Testing (Forced Degradation)

-

Acid/Base Hydrolysis: Dissolve the compound in a series of aqueous solutions with varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH). Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

4.2.2. Accelerated and Long-Term Stability Studies

-

Sample Preparation: Prepare multiple batches of the compound in the intended container closure system.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods: Utilize a validated stability-indicating analytical method (e.g., HPLC) to assay the compound and detect any degradation products. Physical properties such as appearance, water content (for solid), and pH (for solution) should also be monitored.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Figure 1: Thermodynamic Solubility (Shake-Flask) Workflow.

Figure 2: Stability Testing Workflow.

References

- 1. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. m.youtube.com [m.youtube.com]

- 15. fda.gov [fda.gov]

Synthesis and Purification of 4-Aminobenzimidamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Aminobenzimidamide Hydrochloride, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to the anticoagulant Dabigatran etexilate.[1] This document details the prevalent synthetic methodologies, presents quantitative data from various protocols, and offers detailed experimental procedures.

Introduction

4-Aminobenzimidamide, also known as p-aminobenzamidine, is a crucial building block in medicinal chemistry.[2] Its dihydrochloride salt is often the preferred form for stability and handling. The primary route for its synthesis on a commercial scale involves a two-step process starting from 4-aminobenzonitrile (4-ABN), utilizing the well-established Pinner reaction followed by amination.[1][3][4] This method circumvents the use of more hazardous or expensive reagents like palladium catalysts and hydroxylamine that were employed in older synthetic routes.[1]

Synthetic Pathway Overview

The most common and industrially scalable synthesis of 4-Aminobenzimidamide Dihydrochloride proceeds through two main stages:

-

Pinner Reaction: 4-aminobenzonitrile reacts with an alcohol (typically methanol or ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms an intermediate imino ester salt, also known as a Pinner salt (e.g., methyl 4-aminobenzimidate hydrochloride).[4][5][6]

-

Amination: The isolated or in-situ generated Pinner salt is then treated with ammonia to form the desired 4-aminobenzimidamide. Subsequent treatment with hydrochloric acid yields the stable dihydrochloride salt.[1][7]

Below is a workflow diagram illustrating this synthetic process.

Caption: Synthetic workflow for 4-Aminobenzimidamide Dihydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis and purification of 4-Aminobenzimidamide Dihydrochloride, compiled from established patent literature.[1][3][8]

Step 1: Pinner Reaction (Formation of Methyl 4-Aminobenzimidate Dihydrochloride)

This protocol describes the formation of the intermediate Pinner salt from 4-aminobenzonitrile (4-ABN).

Materials:

-

4-Aminobenzonitrile (4-ABN)

-

Methanol (anhydrous)

-

Hydrogen Chloride (HCl) gas, anhydrous

-

Nitrogen (N₂) gas

-

Concentrated Sulfuric Acid (H₂SO₄) for drying HCl gas

Procedure:

-

A suitable reaction flask is charged with 4-aminobenzonitrile and anhydrous methanol under a nitrogen atmosphere to create a solution. A common ratio is approximately 6.8 mL of methanol per gram of 4-ABN.[1]

-

The solution is cooled to a temperature between -10°C and 0°C.

-

Anhydrous HCl gas, dried by bubbling through concentrated H₂SO₄, is bubbled into the cooled reaction mixture.[1][8] A significant molar excess of HCl (e.g., 10 equivalents) is used. The temperature should be carefully maintained below 20°C during this exothermic addition.[1]

-

After the addition of HCl gas is complete, the reaction mixture is heated. Reaction times and temperatures vary, with some protocols calling for heating to reflux (around 65°C) for several hours (e.g., 10 hours), while others suggest stirring at a lower temperature (e.g., 25-40°C) for a more extended period (e.g., 17-34 hours).[1][3]

-

Upon completion, the mixture is cooled to room temperature and stirred for an additional hour.

-

The resulting suspension, containing the precipitated intermediate (methyl 4-aminobenzimidate dihydrochloride), is collected by filtration. The wet solid can be used directly in the next step without further drying.[3]

Step 2: Amination and Purification

This protocol describes the conversion of the Pinner salt to the final product.

Materials:

-

Wet intermediate (Methyl 4-aminobenzimidate dihydrochloride) from Step 1

-

Methanol or Ethanol

-

Ammonia (solution in methanol or ethanol, or as a gas)

-

Concentrated Hydrochloric Acid (aqueous)

Procedure:

-

The wet intermediate from the Pinner reaction is suspended in methanol or ethanol in a reaction flask.

-

An ammonia solution (e.g., 10-11% in methanol/ethanol) is added dropwise, ensuring the temperature is maintained below 35°C.[1] A molar excess of ammonia (e.g., 4-5 equivalents) is typically used.

-

After the addition, the reaction mixture is heated to 35-40°C and stirred for approximately 2 hours.[1]

-

The mixture is then cooled to room temperature and stirred for another hour.

-

Inorganic salts (ammonium chloride) formed during the reaction are removed by filtration. The filter cake is rinsed with additional alcohol.

-

The excess ammonia and some of the solvent from the filtrate are removed by distillation under vacuum.

-

The resulting residue is re-diluted with fresh methanol and heated to reflux to ensure complete dissolution.

-

Concentrated aqueous HCl (approximately 1.5 equivalents) is added dropwise to the hot solution, causing the product to precipitate as a suspension.[1][8]

-

The mixture is stirred at 60-70°C for 30 minutes, then slowly cooled to 0-5°C and stirred for at least one additional hour to maximize crystallization.[1]

-

The suspension is filtered, and the collected solid is washed with cold methanol or ethanol.

-

The final product, 4-Aminobenzimidamide Dihydrochloride, is dried under vacuum at approximately 55°C for 8-12 hours.[1]

Quantitative Data Summary

The efficiency of the synthesis can vary based on reaction conditions. The tables below summarize quantitative data reported in various protocols.

Table 1: Pinner Reaction Conditions and Intermediate Yield/Purity

| Starting Material (4-ABN) | Solvent | HCl (eq.) | Temp (°C) | Time (h) | Intermediate Purity (HPLC) | Reference |

| 14.4 g | Methanol | 10.0 | Reflux | 10 | Not Reported | [1][8] |

| 12.0 g | Methanol | 10.0 | 25-30 | 34 | Not Reported | [1] |

| 23.6 g | Methanol | 7.0 | 35-40 | 5 | 94.7% | [1][3] |

| 13.0 g | Methanol | 10.0 | 35-40 | 17 | 94.7% | [1] |

Table 2: Amination & Purification - Final Product Yield and Purity

| Scale (based on 4-ABN) | Amination Solvent | Final Product Yield | Final Product Purity (HPLC) | Reference |

| 0.102 mol | Ethanol | 84.0% | 98.5% | [1][3] |

| 0.110 mol | Methanol | 86.2% | 99.77% | [1] |

| 0.050 mol | Methanol | 88.4% | 99.8% | [1][8] |

| 0.715 mol | Methanol | 88.7% | 99.3% | [1] |

| 0.122 mol | Methanol | 84.9% | 99.7% | [8] |

Characterization Data

The identity and purity of the synthesized 4-Aminobenzimidamide Dihydrochloride are confirmed using standard analytical techniques.

-

Melting Point: >300 °C[2]

-

Mass Spectrometry (ESI⁺): The intermediate Pinner salt (methyl ester) shows a signal at m/z = 151, corresponding to the protonated imidate ester after loss of 2HCl.[1][3] The free base of the final product (4-aminobenzamidine) has a mass of 135.15 g/mol , with a corresponding signal at m/z = 136.[1][7]

-

¹H NMR (Intermediate, Methyl Ester): Spectra typically show characteristic peaks for the aromatic protons (doublets around 6.70-6.74 ppm and 7.88-7.92 ppm) and a singlet for the methoxy group protons (around 4.17-4.19 ppm).[1][3]

Conclusion

The synthesis of 4-Aminobenzimidamide Dihydrochloride via the Pinner reaction of 4-aminobenzonitrile followed by amination is a robust and high-yielding process suitable for large-scale production.[1][9] Key to the success of this synthesis is the careful control of temperature during the exothermic addition of anhydrous HCl and the thorough purification of the final product by controlled precipitation and washing. The protocols outlined, supported by the provided quantitative data, offer a reliable foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- 1. patents.justia.com [patents.justia.com]

- 2. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 3. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 9. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

Unveiling the Core Properties of 4-Aminobenzimidamide Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of 4-Aminobenzimidamide Hydrochloride, a crucial reagent for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental molecular characteristics, its applications, and provides insights into its practical use in experimental settings.

Core Molecular Data

4-Aminobenzimidamide, also known as 4-Aminobenzamidine, is commercially available primarily in two hydrochloride salt forms: monohydrochloride and dihydrochloride. The choice between these forms can be critical for experimental success, depending on the required solubility and pH of the solution.

| Property | 4-Aminobenzamidine Hydrochloride | 4-Aminobenzamidine Dihydrochloride |

| Synonyms | p-Aminobenzimidamide hydrochloride | p-Aminobenzimidamide dihydrochloride |

| Molecular Formula | C₇H₉N₃·HCl[1] | C₇H₉N₃·2HCl[2] or C₇H₁₁Cl₂N₃[3][4] |

| Molecular Weight | 171.63 g/mol [1] | 208.09 g/mol [2][4][5] |

| CAS Number | 7761-72-0[1] | 2498-50-2[2][4][5] |

Physicochemical Characteristics

The dihydrochloride form is noted for its high solubility and stability, making it a preferred choice for studies involving enzyme regulation.[2]

| Property | 4-Aminobenzamidine Dihydrochloride |

| Appearance | Off-white to yellow powder or crystals[2][3] |

| Melting Point | >300 °C[2][4] |

| Storage Temperature | 2-8°C[4] |

| Solubility | Soluble in water and DMSO (slightly).[4] |

| Stability | Hygroscopic[4] |

Applications in Research and Drug Development

This compound is a potent inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This inhibitory action makes it an invaluable tool in biochemical research and a foundational compound in the development of therapeutic agents.[2]

Its primary applications include:

-

Enzyme Inhibition Studies: As a well-characterized serine protease inhibitor, it is frequently used as a positive control or a benchmark compound in studies of enzyme kinetics and inhibition.

-

Affinity Chromatography: It serves as a useful ligand in affinity chromatography for the purification of serine proteases.[1]

-

Drug Discovery: The structural motif of 4-Aminobenzimidamide is a key component in the synthesis of more complex and specific protease inhibitors, with implications for research in cancer and cardiovascular diseases.[2]

Experimental Workflow: Affinity Chromatography

The use of 4-Aminobenzimidamide as a ligand in affinity chromatography is a standard method for the purification of serine proteases. The general workflow for this application is outlined below.

This diagram illustrates the sequential steps from the preparation of the affinity column to the analysis of the purified protein. The process relies on the specific interaction between the 4-Aminobenzimidamide ligand and the active site of the target serine protease.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Aminobenzamidine dihydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 5. 2498-50-2|4-Aminobenzamidine dihydrochloride|BLD Pharm [bldpharm.com]

Potential Research Areas for 4-Aminobenzimidamide Hydrochloride: A Technical Guide for Drug Discovery Professionals

Executive Summary: 4-Aminobenzimidamide Hydrochloride, particularly in its dihydrochloride form, is a versatile small molecule recognized for its potent, competitive inhibition of serine proteases. This technical guide provides an in-depth analysis of its chemical properties, mechanism of action, and established applications. More importantly, it outlines promising future research directions for researchers, scientists, and drug development professionals. Key areas of opportunity include oncology, by targeting the urokinase-type plasminogen activator (uPA) system; cardiovascular diseases, through the inhibition of thrombin and other coagulation factors; and its continued use as a foundational scaffold for synthesizing novel therapeutic agents and as a critical tool in affinity chromatography for enzyme purification.

Chemical and Physical Properties

4-Aminobenzimidamide is most commonly utilized in its dihydrochloride salt form due to its stability and high solubility in aqueous solutions.[1] It is crucial to distinguish between the two common salt forms, as they possess different molecular weights and CAS numbers.

Table 1: Physicochemical Properties of 4-Aminobenzimidamide Salts

| Property | 4-Aminobenzimidamide Dihydrochloride | This compound |

|---|---|---|

| Synonyms | p-Aminobenzamidine dihydrochloride, 4-Aminobenzimidamide 2HCl | p-Aminobenzamidine HCl |

| CAS Number | 2498-50-2[1] | 7761-72-0 |

| Molecular Formula | C₇H₉N₃ · 2HCl[1] | C₇H₉N₃ · HCl |

| Molecular Weight | 208.09 g/mol [1] | 171.63 g/mol |

| Appearance | White to off-white or yellow crystalline powder[1][2] | Not specified |

| Melting Point | >300 °C[1] | Not specified |

| Solubility | Soluble in water and DMSO[3][4] | Not specified |

| Stability | Hygroscopic | Not specified |

Mechanism of Action: Competitive Serine Protease Inhibition

4-Aminobenzimidamide functions as a competitive inhibitor of trypsin-like serine proteases. Its benzamidine structure mimics the guanidinium group of arginine, a common substrate residue for these enzymes. This structural similarity allows the compound to bind reversibly to the enzyme's active site, blocking the entry of the natural substrate and thereby inhibiting enzymatic activity.[5] Its inhibitory action has been documented against several key proteases, including trypsin, urokinase-type plasminogen activator (uPA), thrombin, and plasmin.[3]

Caption: General mechanism of competitive inhibition by 4-Aminobenzimidamide.

Potential Research Areas and Applications

While a well-established research tool, this compound holds significant potential in several therapeutic and biotechnological domains.

The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer invasion and metastasis.[6][7] uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating tumor cell migration.[8][9] High levels of uPA are correlated with poor patient prognosis in many cancer types.[6]

4-Aminobenzimidamide is a known inhibitor of uPA.[3] Research has shown it can inhibit the growth of human prostate tumors in SCID mice and reduce proliferation in DU145 prostate cancer cells, demonstrating its potential as an anti-cancer agent.[3]

Future Research Directions:

-

Broad-Spectrum Anti-Metastatic Agent: Screen 4-Aminobenzimidamide and its derivatives against a wide panel of cancer cell lines known to overexpress uPA (e.g., breast, colon, lung) to assess its broader anti-invasive potential.

-

Combination Therapies: Investigate synergistic effects when combined with standard chemotherapeutics or targeted therapies. Inhibiting metastasis could make primary tumors more susceptible to other treatments.

-

Derivative Synthesis: Use 4-Aminobenzimidamide as a scaffold to develop more potent and selective uPA inhibitors with improved pharmacokinetic profiles for clinical translation.

Caption: Inhibition of the uPA-mediated cancer metastasis pathway.

Thrombin (Factor IIa) is a pivotal serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a stable blood clot.[10][11][12] Its inhibition is a primary strategy for anticoagulation therapy. 4-Aminobenzimidamide is a known inhibitor of thrombin and plasmin, making it a compound of interest for thrombotic disorders.[3] Furthermore, it serves as a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used clinically as an anticoagulant.[13]

Future Research Directions:

-

Novel Anticoagulants: Explore derivatives of 4-Aminobenzimidamide as direct thrombin or other coagulation factor inhibitors. The goal would be to develop compounds with high oral bioavailability and a predictable anticoagulant response.

-

Anti-Platelet Activity: Investigate the effects of 4-Aminobenzimidamide derivatives on protease-activated receptors (PARs) on platelets, which are also regulated by thrombin.

-

Fibrinolysis Modulation: Given its inhibitory effect on plasmin, study its potential role in modulating fibrinolysis, which could be relevant in conditions requiring clot stabilization.

Caption: Inhibition of Thrombin in the final common pathway of coagulation.

4-Aminobenzimidamide is an excellent ligand for the affinity purification of trypsin-like serine proteases.[5] When covalently immobilized on a chromatography resin (e.g., Sepharose), it selectively binds these proteases from complex mixtures like cell lysates or culture supernatants.[14][15] The bound proteases can then be eluted in a highly purified form.[16]

Future Research Directions:

-

Novel Affinity Resins: Develop new chromatography supports with optimized ligand density and spacer arms to improve binding capacity and elution characteristics for specific, hard-to-purify proteases.

-

Proteomics Applications: Use 4-Aminobenzimidamide-based affinity chromatography as a tool to capture and identify serine proteases from biological samples for proteomics analysis, aiding in biomarker discovery.

Caption: Experimental workflow for serine protease purification via affinity chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for 4-Aminobenzimidamide Dihydrochloride.

Table 2: In Vitro Efficacy Data

| Parameter | Target Enzyme/Cell Line | Value | Reference |

|---|---|---|---|

| Inhibition Constant (Kᵢ) | Urokinase-type Plasminogen Activator (uPA) | 82 µM | [3] |

| Working Concentration | Trypsin-like enzymes | 0.5 - 2 mM | |

| Anti-proliferative Effect | DU145 (Prostate Cancer) Cells | Dose-dependent inhibition observed |

| Hepatocyte Proliferation | Rat Hepatocytes | Abolished at 100-250 µM | |

Table 3: In Vivo Efficacy Data

| Animal Model | Condition | Dosage | Outcome | Reference |

|---|---|---|---|---|

| SCID Mice | DU145 Prostate Tumor Xenograft | 250 mg/kg, p.o., daily for 23 days | Clear decrease in tumor growth rate | [3] |

| Spontaneously Hypertensive Rats | Cardiovascular Dysfunction | 1 mg/kg, p.o., daily for 60 days | Prevented hypertension progression, improved endothelial function | |

Key Experimental Protocols

This protocol outlines a method to determine the inhibitory activity of 4-Aminobenzimidamide against uPA using a chromogenic substrate.[17]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 0.01% Tween-20, pH 8.5).

-

uPA Solution: Reconstitute human uPA enzyme in assay buffer to a working concentration (e.g., 1-5 µg/mL).

-

Inhibitor Stock: Prepare a concentrated stock solution of 4-Aminobenzimidamide Dihydrochloride in assay buffer or water. Create a serial dilution to test a range of concentrations.

-

Substrate Solution: Prepare a chromogenic substrate specific for uPA/plasmin (e.g., S-2444) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 20 µL of assay buffer (enzyme control) or 20 µL of inhibitor dilution.

-

Add 20 µL of the uPA solution to all wells.

-

Incubate at room temperature for 10-15 minutes to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding 160 µL of the pre-warmed (37°C) substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.

-

This protocol measures the effect of 4-Aminobenzimidamide on the metabolic activity of adherent cancer cells (e.g., DU145) as an indicator of cell viability and proliferation.[18][19][20]

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-Aminobenzimidamide in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (include a vehicle-only control).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at room temperature in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), 4-Aminobenzimidamide Dihydrochloride should be handled with appropriate laboratory precautions.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Toxicology: Not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant.

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool (2-8°C), dry place, tightly sealed. The compound is hygroscopic.

Conclusion and Future Directions

This compound is a foundational serine protease inhibitor with a well-established role in biochemical research and as a synthetic intermediate. However, its therapeutic potential remains significantly underexplored. Future research should focus on leveraging its core structure to design and synthesize next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The promising preclinical data in oncology and cardiovascular models provide a strong rationale for its continued investigation as a lead compound for novel therapeutics targeting diseases driven by protease dysregulation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L14089.06 [thermofisher.com]

- 3. 4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2 | Chemsrc [chemsrc.com]

- 4. apexbt.com [apexbt.com]

- 5. nbinno.com [nbinno.com]

- 6. The urokinase-type plasminogen activator system in cancer metastasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thrombin - Wikipedia [en.wikipedia.org]

- 11. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]

- 14. ualberta.ca [ualberta.ca]

- 15. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 16. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. 细胞计数与健康状况分析 [sigmaaldrich.com]

The Evolving Landscape of Medicinal Chemistry: A Technical Guide to 4-Aminobenzimidamide Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzimidamide hydrochloride serves as a crucial scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and pharmacological applications of these compounds. A key focus is their role as enzyme inhibitors, particularly targeting serine proteases involved in cancer progression and cardiovascular diseases. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes critical pathways and workflows to support ongoing research and drug development efforts in this promising area.

Introduction

4-Aminobenzimidamide, a small molecule featuring a benzamidine moiety, has garnered substantial attention in the field of drug discovery. The presence of the amidine group, a strong basic functional group, allows it to mimic arginine and interact with the active sites of various enzymes, particularly serine proteases.[1] This inherent property has made 4-aminobenzimidamide and its derivatives attractive candidates for the development of targeted therapies.

The core structure of 4-aminobenzimidamide has been extensively modified to produce a library of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. These modifications often involve acylation, alkylation, or arylation of the amino group, leading to compounds with diverse biological activities, including anticancer, anticoagulant, and anticonvulsant effects. This guide will explore the key advancements in the medicinal chemistry of 4-aminobenzimidamide derivatives, highlighting their therapeutic promise.

Mechanism of Action: Targeting Key Enzymes

The primary mechanism of action for many 4-aminobenzimidamide derivatives is the competitive inhibition of serine proteases. The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue in the S1 pocket of these enzymes, effectively blocking substrate binding and enzymatic activity.[1]

Key enzyme targets include:

-

Urokinase-type Plasminogen Activator (uPA): Overexpressed in many cancers, uPA plays a pivotal role in tumor invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[2][3] 4-Aminobenzimidamide derivatives have been designed as potent and selective uPA inhibitors.[4][5]

-

Trypsin: A well-characterized serine protease involved in digestion and other physiological processes. 4-Aminobenzimidamide is a strong trypsin inhibitor and serves as a benchmark for designing inhibitors of other trypsin-like proteases.[1][5]

-

Plasmin and Thrombin: These enzymes are critical components of the coagulation cascade. Inhibition of these proteases by benzamidine derivatives has been explored for the development of antithrombotic agents.

The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

Therapeutic Applications

The diverse biological activities of 4-aminobenzimidamide derivatives have led to their investigation in several therapeutic areas:

-

Oncology: By inhibiting uPA, these compounds can suppress tumor cell invasion and metastasis, making them promising candidates for cancer therapy.[5][6] Studies have shown that 4-aminobenzimidamide can inhibit the growth of human prostate tumors in animal models.[7]

-

Cardiovascular Diseases: The anticoagulant properties of benzamidine derivatives that inhibit thrombin and other coagulation factors are being explored for the treatment and prevention of thrombotic disorders.[5]

-

Neurological Disorders: Certain derivatives of 4-aminobenzamide have demonstrated anticonvulsant activity in preclinical models, suggesting their potential for treating epilepsy.

Quantitative Data on 4-Aminobenzimidamide Derivatives

The following tables summarize the inhibitory activities of 4-aminobenzimidamide and some of its derivatives against various enzyme targets.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 4-Aminobenzimidamide | uPA | 82 µM | [5] |

| Benzamidine | Trypsin, Plasmin, Thrombin | 10 - 40 µM | |

| Pentamidine | Plasmin | 2.1 ± 0.8 µM | |

| Tri-AMB | Plasmin | 3.9 ± 1.7 µM | [8] |

| Compound Series | Target Enzyme | IC50 Range | Reference |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | Acetylcholinesterase (AChE) | 10.66 - 83.03 nM | |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 nM | |

| Novel Benzamidine Derivatives | P. gingivalis | 62.5 µg/mL | [9] |

| Novel Benzamidine Derivatives | P. aeruginosa | 62.5 µg/mL | [9] |

Experimental Protocols

General Synthesis of N-Substituted 4-Aminobenzimidamide Derivatives

A common synthetic route to N-substituted 4-aminobenzimidamide derivatives involves the reaction of this compound with an appropriate acyl chloride or sulfonyl chloride. The following is a generalized protocol based on literature procedures.[10]

Materials:

-

This compound

-

Desired acyl chloride or sulfonyl chloride (e.g., 4-Nitrostyrylsulfonyl chloride)

-

50% Sodium hydroxide solution

-

Acetone

-

Water

-

3N Hydrochloric acid

-

Isopropanol

-

Ether

Procedure:

-

Liberation of the Free Base: Dissolve this compound in water. Add 50% sodium hydroxide solution to liberate the 4-aminobenzimidamide free base.

-

Reaction Setup: Add acetone to the aqueous solution of the free base and cool the mixture to 5°C in an ice bath.

-

Addition of Electrophile: Slowly add the desired acyl chloride or sulfonyl chloride to the cooled mixture while maintaining the temperature below 15°C.

-

Reaction: Stir the mixture for a specified time (e.g., 10 minutes) to allow the reaction to proceed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the acetone. Dilute the residue with water.

-

Precipitation: Neutralize the aqueous solution with 3N hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and then triturate with isopropanol followed by ether to yield the purified N-substituted 4-aminobenzimidamide derivative.

Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds is typically evaluated using a chromogenic or fluorogenic substrate-based assay.

Materials:

-

Target enzyme (e.g., uPA, trypsin)

-

Chromogenic or fluorogenic substrate specific to the enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Synthesized inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.

-

Enzyme Incubation: Add the target enzyme to the wells of a 96-well plate containing the different concentrations of the inhibitor. Incubate for a specific period at a controlled temperature to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add the chromogenic or fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.[11]

Visualizations: Pathways and Workflows

Synthetic Pathway for a Derivative

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. pnas.org [pnas.org]

- 4. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]

- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. IC50 Calculator | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Early-Stage Research Involving 4-Aminobenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract